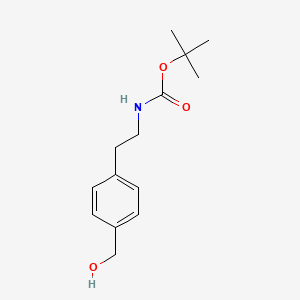

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[4-(hydroxymethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDROTENLDOIPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624939 | |

| Record name | tert-Butyl {2-[4-(hydroxymethyl)phenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421551-76-0 | |

| Record name | tert-Butyl {2-[4-(hydroxymethyl)phenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 421551-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Application of tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

This guide provides a comprehensive technical overview of tert-butyl 4-(hydroxymethyl)phenethylcarbamate, a bifunctional building block with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document details the molecule's structure, proposes a robust synthetic pathway with detailed protocols, and discusses its applications as a strategic intermediate.

Introduction and Molecular Overview

This compound is a derivative of phenethylamine, a core scaffold in many biologically active compounds. The structure is characterized by a phenethyl group substituted at the para-position with a hydroxymethyl (-CH₂OH) group. The amine of the phenethyl moiety is protected by a tert-butoxycarbonyl (Boc) group. This orthogonal protecting group strategy—a stable Boc-protected amine and a reactive primary alcohol—makes this molecule a highly valuable and versatile intermediate for the synthesis of complex target structures.

A search of common chemical databases does not yield a readily available commercial source or a registered CAS number for this specific compound, suggesting it is primarily a research intermediate synthesized on demand.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl (4-(hydroxymethyl)phenethyl)carbamate | N/A |

| Molecular Formula | C₁₄H₂₁NO₃ | Calculated |

| Molecular Weight | 251.32 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Inferred |

| Storage | Store in a cool, dry place away from oxidizing agents | Standard Practice |

Strategic Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step sequence starting from commercially available materials. The overall strategy involves the protection of an amino group, followed by the reduction of a carboxylic acid methyl ester.

Step 1: Synthesis of Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate

The initial step involves the chemoselective N-protection of the primary amine of methyl 4-(2-aminoethyl)benzoate using di-tert-butyl dicarbonate (Boc₂O). The ester functional group is stable under these basic reaction conditions.

Rationale for Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (carbon dioxide and tert-butanol).

-

Base: Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the carbonic acid byproduct, driving the reaction to completion.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for both the starting material and the Boc anhydride, facilitating a homogeneous reaction mixture.

Experimental Protocol:

-

To a solution of methyl 4-(2-aminoethyl)benzoate (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.2 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate as a solid.

Step 2: Reduction of Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate

The second step is the reduction of the methyl ester to the corresponding primary alcohol using a powerful reducing agent. The Boc protecting group is stable to hydride reducing agents.

Rationale for Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols efficiently. Its high reactivity necessitates careful handling and anhydrous conditions.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is inert to LiAlH₄ and effectively dissolves the starting material.

-

Work-up: A careful, sequential addition of water and a sodium hydroxide solution (Fieser work-up) is employed to quench the excess hydride and precipitate the aluminum salts, which can then be easily filtered off.

Experimental Protocol:

-

A flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).

-

The suspension is cooled to 0 °C.

-

A solution of methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully cooled to 0 °C and quenched by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

-

The resulting slurry is stirred vigorously for 1 hour until a white, granular precipitate forms.

-

The solid is removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate.

-

The combined organic filtrates are concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Characterization and Analytical Profile

The structure of the synthesized this compound should be confirmed by standard analytical techniques. The expected spectral data are summarized below.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.65 (s, 2H, -CH₂OH), 4.55 (br s, 1H, NH), 3.35 (q, 2H, -CH₂NH-), 2.75 (t, 2H, Ar-CH₂-), 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.8 (C=O), 139.0, 136.0, 129.0, 127.0 (Ar-C), 79.5 (C(CH₃)₃), 65.0 (-CH₂OH), 42.0 (-CH₂NH-), 36.0 (Ar-CH₂-), 28.4 (C(CH₃)₃) |

| IR (ATR) | ν (cm⁻¹) 3350 (O-H, N-H stretch), 2975 (C-H stretch), 1685 (C=O stretch, carbamate), 1510, 1450 (Ar C=C stretch), 1160 (C-O stretch) |

| Mass Spec (ESI+) | m/z 252.15 [M+H]⁺, 274.13 [M+Na]⁺ |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block due to its two distinct functional handles.

-

Scaffold for Phenethylamine Derivatives: Phenethylamines are a well-established class of compounds with a wide range of pharmacological activities. This building block allows for the introduction of diverse functionalities at the para-position via modification of the hydroxymethyl group (e.g., oxidation to an aldehyde for reductive amination, or conversion to a leaving group for nucleophilic substitution).

-

Linker Chemistry: The primary alcohol can be used to attach this phenethylamine scaffold to other molecules or solid supports, making it useful in the synthesis of PROTACs, peptide conjugates, or materials for affinity chromatography.

-

Sequential Functionalization: The Boc group can be removed under acidic conditions without affecting the alcohol. Conversely, the alcohol can be modified under conditions that leave the Boc group intact. This orthogonality is crucial for multi-step syntheses where precise control over reactivity is required. For example, the alcohol can be converted to an ether, and subsequently, the Boc group can be removed to reveal the primary amine for amide coupling, allowing for the construction of complex molecules with high regioselectivity.

Conclusion

This compound, while not a stock chemical, is a strategically important synthetic intermediate. The proposed two-step synthesis from readily available precursors provides a reliable and scalable route to this compound. Its bifunctional nature, with a protected amine and a primary alcohol, offers significant versatility for the synthesis of novel phenethylamine derivatives and other complex molecules, making it a valuable asset for researchers in drug discovery and chemical biology.

References

-

Organic Syntheses Procedure for the preparation of β-Phenylethyldimethylamine.

-

YouTube video on the preparation of phenethylamines.

-

Sigma-Aldrich product page for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate.

-

BLDpharm product page for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate.

-

Google Patents, CN103641725A - Preparation method of phenylethylamine.

-

Google Patents, CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.

-

Google Patents, CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine.

-

Request PDF for "A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate".

-

PubMed Central article on Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

-

Wikipedia article on Substituted phenethylamine.

-

Google Patents, CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic Syntheses Procedure for the preparation of β-PHENYLETHYLAMINE.

-

Organic Syntheses Procedure for the preparation of ETHYL p-AMINOBENZOATE.

-

IUCr Journals article on Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

-

NIH article on the Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives.

-

BLDpharm product page for (S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate.

-

The Royal Society of Chemistry article on tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

-

Hoffman Fine Chemicals product page for tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)carbamate.

-

PubChem entry for Boc-4-aminobenzylalcohol.

-

PubChem entry for tert-Butyl--4-(hydroxymethyl)benzyl--carbamate.

The Expanding Therapeutic Potential of Tert-Butyl Carbamate Derivatives: A Technical Guide

Introduction: The Versatility of the Tert-Butyl Carbamate Moiety

The tert-butyl carbamate (Boc) group, widely recognized for its role as a protecting group for amines in organic synthesis, is increasingly being incorporated as a key structural motif in a diverse range of biologically active compounds.[1] Its unique physicochemical properties, including its steric bulk, lipophilicity, and ability to participate in hydrogen bonding, contribute to the modulation of the pharmacological profiles of parent molecules.[1] This technical guide provides an in-depth exploration of the burgeoning field of tert-butyl carbamate derivatives, moving beyond their synthetic utility to elucidate their significant potential in drug discovery and development. We will delve into their diverse biological activities, mechanisms of action, and the structure-activity relationships that govern their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Tert-butyl carbamate derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Recent research has focused on N-tert-butyl derivatives of pseudothiohydantoin as potential anticancer therapeutics through their modulation of 11β-HSD enzymes.[2] These enzymes, particularly 11β-HSD1 and 11β-HSD2, are involved in the regulation of glucocorticoid levels, which can impact cancer cell differentiation and proliferation.[2] Notably, 11β-HSD2 has been implicated in the progression of colon, lung, and prostate cancers.[2]

Certain N-tert-butyl pseudothiohydantoin derivatives have demonstrated significant inhibitory activity against 11β-HSD2.[2] For instance, a derivative with a phenyl substituent at the C-5 position of the thiazole ring showed the highest inhibition of 11β-HSD2, with an activity of 53.57% at a 10 µM concentration.[2] The introduction of the tert-butyl group was found to significantly increase the inhibitory activity towards 11β-HSD2 compared to derivatives with smaller alkyl groups like isopropyl.[2] This highlights the importance of the bulky tert-butyl group in the interaction with the enzyme's active site.

Table 1: Inhibitory Activity of N-tert-butyl Pseudothiohydantoin Derivatives against 11β-HSD2

| Compound | Substituent at C-5 | % Inhibition of 11β-HSD2 (at 10 µM) |

| 3a | Methyl | Increased activity with tert-butyl group |

| 3b | Ethyl | Decreased activity with tert-butyl group |

| 3f | Phenyl | 53.57% |

Data sourced from MDPI.[2]

Cytotoxic Effects and Inhibition of Tumor Growth

Carbamate derivatives, in general, have been shown to possess a good inhibitory effect on tumor cells.[3] For example, certain quinoline-based sulfamoyl carbamates have demonstrated cytotoxic effects against human colorectal (HT-29), breast (MCF7), and prostate (PC3) adenocarcinoma cell lines.[4] The proposed mechanism involves the benzylsulfamoyl group forming strong interactions with the active sites of enzymes crucial for cancer cell proliferation.[4]

Furthermore, lupeol-3-carbamate derivatives have been synthesized and evaluated as potential antitumor agents.[3] These compounds have been shown to effectively suppress the proliferation of endothelial cells in vitro and exhibit a significant inhibitory effect on tumor-induced angiogenesis and tumor growth in murine models in vivo.[3]

Experimental Protocol: Synthesis of N-tert-butyl Substituted 2-aminothiazol-4(5H)-one Derivatives

The following is a general protocol for the synthesis of N-tert-butyl substituted 2-aminothiazol-4(5H)-one (pseudothiohydantoin) derivatives, which are investigated for their anticancer activity.

Step 1: Synthesis of N-tert-butylthiourea

-

To a solution of tert-butylamine in a suitable solvent (e.g., dichloromethane), add an equimolar amount of benzoyl isothiocyanate.

-

Stir the reaction mixture at room temperature for a specified time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzoyl-N'-tert-butylthiourea.

-

Hydrolyze the benzoyl group using a base (e.g., sodium hydroxide) in an aqueous-alcoholic solution to yield N-tert-butylthiourea.

Step 2: Cyclization to form the Pseudothiohydantoin Ring

-

React the N-tert-butylthiourea with an appropriate α-halo- or α-hydroxycarbonyl compound (e.g., an α-bromo ester or an α-hydroxy ketone) in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol).

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

Step 3: Characterization

-

Confirm the structure of the synthesized derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for N-tert-butyl pseudothiohydantoin derivatives.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The structural features of tert-butyl carbamate derivatives also lend themselves to the development of effective antimicrobial and antiviral agents.

Antibacterial and Antifungal Properties

Several studies have highlighted the potent antimicrobial activity of tert-butyl carbamate derivatives. For instance, a series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5] Certain compounds within this series displayed potent antimicrobial activity, with some showing higher antibacterial effects than the standard drug ciprofloxacin.[5]

In another study, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs were synthesized and screened for their antimicrobial properties.[6] Two compounds, 4k and 5f, exhibited maximum potency against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, which is comparable to ciprofloxacin.[6] The antifungal activity of these compounds was found to be moderate.[6]

Antiviral Potential

The carbamate moiety has been incorporated into antiviral drug design, particularly in the development of prodrugs to enhance the therapeutic window of existing antiviral agents. Lipophilic amino acid carbamate derivatives of 3′-azido-3′-deoxythymidine (AZT), a well-known anti-HIV drug, have been synthesized and evaluated for their anti-HIV-1 activity.[7] The methyl amide derivatives were found to be more potent than the corresponding methyl esters, with EC₅₀ values ranging from 1.8 to 4.0 µM.[7] Interestingly, these carbamate derivatives did not appear to act as simple prodrugs, as hydrolysis to liberate AZT was not observed in cell lysates, suggesting a more complex mechanism of action or a different metabolic pathway.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Tert-butyl carbamate derivatives have shown promise in this area.

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[8] Several of these compounds exhibited promising anti-inflammatory activity, with some showing effects comparable to the standard drug, indomethacin.[8] Specifically, compounds 4i and 4a demonstrated significant percentage inhibition of edema at 54.239% and 54.130%, respectively.[8] In silico docking studies further supported these experimental findings, suggesting a potential mechanism of action involving the inhibition of inflammatory mediators.[8]

Table 2: Anti-inflammatory Activity of Tert-Butyl Phenylcarbamate Derivatives

| Compound | Percentage Inhibition of Paw Edema (%) |

| 4a | 54.130 |

| 4i | 54.239 |

| Indomethacin (Standard) | Comparable to 4a and 4i |

Data sourced from Springer.[8]

Mechanism of Action: Diverse Molecular Targets

The biological activities of tert-butyl carbamate derivatives are a consequence of their interactions with a variety of molecular targets.

-

Enzyme Inhibition: As seen with the anticancer pseudothiohydantoin derivatives, the tert-butyl carbamate moiety can play a crucial role in the binding and inhibition of enzymes like 11β-HSD.[2] Carbamates are also known to act as pseudo-irreversible inhibitors of cholinesterases, where the carbamate carbonyl group is attacked by the catalytic serine residue of the enzyme.[4][9]

-

Disruption of Cellular Processes: Some carbamate derivatives exert their effects by interfering with fundamental cellular processes. For example, certain anticancer carbamates can inhibit DNA synthesis or tubulin polymerization, leading to cell cycle arrest.[1]

-

Modulation of Receptor Activity: The carbamate group can influence the binding of a molecule to its receptor, thereby modulating its downstream signaling pathways.

Caption: Diverse mechanisms of action of tert-butyl carbamate derivatives.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of tert-butyl carbamate derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

-

Role of the Tert-Butyl Group: The steric bulk of the tert-butyl group is often a key determinant of activity. As observed with the 11β-HSD2 inhibitors, the presence of the tert-butyl group can significantly enhance inhibitory potency compared to smaller alkyl groups.[2]

-

Influence of Substituents: The nature and position of substituents on the aromatic rings or other parts of the molecule can dramatically affect biological activity. For example, in the anti-inflammatory phenylcarbamate derivatives, the presence of specific substituents on the benzamido phenyl ring was critical for their activity.[8]

-

The Carbamate Linker: The carbamate group itself can be modified to fine-tune the properties of the molecule. For instance, in the AZT derivatives, changing the ester linkage to an amide linkage in the carbamate moiety resulted in increased anti-HIV-1 potency.[7]

Conclusion and Future Directions

Tert-butyl carbamate derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their potential to address a wide range of unmet medical needs. Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: Further investigation is needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

Optimization of Lead Compounds: Systematic SAR studies will be essential for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The unique properties of the tert-butyl carbamate moiety suggest that its application could be extended to other disease areas.

By continuing to explore the rich chemical space of tert-butyl carbamate derivatives, the scientific community is poised to unlock new and effective treatments for a multitude of human diseases.

References

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research, 26(6), 1250-1259. [Link]

-

A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. (2022). Molecules, 27(15), 4989. [Link]

-

Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. (2024). Molecules, 29(17), 3927. [Link]

-

tert-Butyl carbamate. (n.d.). ResearchGate. [Link]

-

In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (2013).

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2017). Arhiv za higijenu rada i toksikologiju, 68(4), 249-262. [Link]

-

Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3583-3588. [Link]

-

Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2024). Molecules, 29(3), 649. [Link]

-

Organic Letters Current Issue. (2026). ACS Publications. [Link]

-

Synthesis and Antiviral Activity of Amino Acid Carbamate Derivatives of AZT. (1995). Journal of Medicinal Chemistry, 38(19), 3957-3964. [Link]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (2009). Journal of Medicinal Chemistry, 52(23), 7591-7599. [Link]

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021). Viruses, 13(4), 665. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl 4-(hydroxymethyl)phenethylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular targets. Among these, tert-butyl 4-(hydroxymethyl)phenethylcarbamate has emerged as a valuable intermediate, offering a unique combination of a protected primary amine and a reactive primary alcohol on a phenethyl scaffold. This guide provides a comprehensive technical overview of its synthesis, key chemical properties, and strategic applications, grounded in field-proven insights to empower your research endeavors.

Core Structural Features and Strategic Significance

This compound (CAS No. 421551-76-0) possesses a molecular formula of C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol .[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups:

-

The tert-butoxycarbonyl (Boc) protected amine: The Boc group provides robust protection for the primary amine under a wide range of reaction conditions, including reductions and some oxidative conditions. Its facile removal under acidic conditions allows for the timely unmasking of the amine for subsequent elaboration.

-

The hydroxymethyl group: This primary alcohol serves as a versatile handle for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification.

This dual functionality makes it an ideal precursor for the synthesis of substituted phenethylamines, a privileged scaffold in medicinal chemistry found in numerous neurotransmitters and pharmacologically active agents.

Synthesis of this compound

The most direct and well-documented synthesis of this compound proceeds via a two-step sequence starting from 4-(2-aminoethyl)benzoic acid hydrochloride. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformations.

Synthetic Scheme Overview

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Preparation of 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid [2]

-

To a solution of 4-(2-aminoethyl)benzoic acid hydrochloride (10.0 g, 49.6 mmol) in a mixture of tert-butanol (150 mL, containing 7% water) and 1M sodium hydroxide (150 mL) at ambient temperature, add di-tert-butyl dicarbonate (13.0 g, 59.5 mmol).

-

Stir the resulting solution at ambient temperature for 16 hours.

-

Transfer the reaction mixture to a separatory funnel containing water (250 mL) and wash with hexanes (2 x 250 mL) to remove unreacted di-tert-butyl dicarbonate and byproducts.

-

Acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with a small amount of water, and dry under vacuum to yield 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid as a white powder. (Yield: 12.5 g, 95%).

-

Expert Insight: The use of a biphasic system of tert-butanol and water ensures the solubility of both the starting material and the Boc anhydride. The basic conditions facilitate the nucleophilic attack of the amine on the Boc anhydride. The hexane wash is a critical step to simplify the purification of the final product in the subsequent step.

Step 2: Preparation of this compound [2]

-

Add a 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran (100 mL, 100 mmol) directly to solid 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid (12.4 g, 46.7 mmol).

-

Stir the resulting solution at ambient temperature for 1 hour.

-

Carefully quench the reaction with water (250 mL).

-

Extract the product with ethyl acetate (500 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (200 mL) and brine (100 mL).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a pale yellow oil. (Yield: 10.0 g, 85%).

-

Expert Insight: Borane-THF is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols in the presence of the Boc-protecting group, which is stable to these conditions. The careful, slow quenching with water is necessary to manage the exothermic reaction of excess borane. The bicarbonate wash neutralizes any remaining acidic species.

Physicochemical and Spectroscopic Data

A thorough characterization is essential for confirming the identity and purity of the synthesized compound. While a complete set of publicly available spectra is limited, the following table summarizes key expected data.

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| CAS Number | 421551-76-0 |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃) | Expected signals: ~7.2 ppm (d, 2H, Ar-H), ~7.1 ppm (d, 2H, Ar-H), ~4.6 ppm (s, 2H, -CH₂OH), ~4.5 ppm (br s, 1H, NH), ~3.3 ppm (q, 2H, -CH₂NH-), ~2.7 ppm (t, 2H, Ar-CH₂-), ~1.4 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | Expected signals: ~156 ppm (C=O), ~139 ppm, ~135 ppm, ~129 ppm, ~127 ppm (Ar-C), ~80 ppm (-C(CH₃)₃), ~65 ppm (-CH₂OH), ~42 ppm (-CH₂NH-), ~36 ppm (Ar-CH₂-), ~28 ppm (-C(CH₃)₃) |

Researchers should always perform their own analytical characterization (NMR, MS, IR) to verify the structure and purity of the synthesized material before its use in subsequent reactions.

Applications in Organic Synthesis and Drug Discovery

The utility of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules. The primary alcohol can be readily converted into a more reactive functional group, such as a mesylate, which is an excellent leaving group for nucleophilic substitution reactions.

Workflow: Conversion to a Mesylate Intermediate

Caption: Workflow for the mesylation of the hydroxymethyl group.

Experimental Protocol for Mesylation [2]

-

Dissolve this compound (2.51 g, 9.99 mmol) and N,N-diisopropylethylamine (1.9 mL, 11 mmol) in tetrahydrofuran (50 mL).

-

Cool the stirred solution in an ice bath.

-

Add methanesulfonyl chloride (0.85 mL, 11 mmol) in several portions.

-

Continue stirring the reaction mixture in the ice bath for 50 minutes.

-

Work-up the reaction by transferring the mixture to a separatory funnel containing ethyl acetate (200 mL) and brine (200 mL).

-

Separate the organic layer, dry it, and concentrate to obtain the desired methanesulfonate.

This mesylated intermediate is now primed for reaction with a wide array of nucleophiles (e.g., amines, thiols, azides) to introduce further diversity into the molecule, ultimately leading to the synthesis of novel drug candidates and molecular probes.

The Rationale of the Boc Protecting Group

The choice of the Boc group is a deliberate and strategic one in the context of this molecule's synthetic utility.

-

Stability: The Boc group is stable to the reducing conditions (BH₃·THF) used to convert the carboxylic acid to the alcohol. It is also stable to a wide range of nucleophilic and basic conditions that might be employed in subsequent reactions involving the hydroxymethyl group.

-

Orthogonality: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in an organic solvent) without affecting many other functional groups, including the primary alcohol or ethers derived from it. This orthogonality is crucial for multi-step syntheses where sequential deprotection and functionalization are required.

-

Ease of Introduction and Removal: As demonstrated in the synthetic protocol, the Boc group is easily introduced using Boc anhydride. Its cleavage is also typically clean and high-yielding.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its protected amine and primary alcohol functionalities provide a reliable platform for the creation of diverse libraries of phenethylamine derivatives. By understanding the causal relationships behind the experimental choices in its synthesis and subsequent functionalization, researchers can effectively leverage this intermediate to accelerate their discovery programs.

References

- Google Patents.

Sources

Methodological & Application

Synthesis of tert-Butyl 4-(hydroxymethyl)phenethylcarbamate: An Application Note and Detailed Protocol

Introduction: The Significance of a Versatile Building Block

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate is a valuable bifunctional organic molecule that serves as a key intermediate in the synthesis of a wide range of biologically active compounds and complex molecular architectures. Its structure incorporates a Boc-protected amine and a primary alcohol, offering orthogonal handles for subsequent chemical modifications. The phenethyl scaffold is a common motif in many pharmaceuticals and natural products. The presence of the hydroxymethyl group provides a site for further derivatization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available methyl 4-(2-aminoethyl)benzoate hydrochloride. This strategy prioritizes the protection of the amine functionality prior to the reduction of the ester, thereby preventing potential side reactions and simplifying the purification process.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

PART 1: Synthesis of Methyl 4-(2-(tert-butoxycarbonylamino)ethyl)benzoate (Intermediate)

This initial step involves the protection of the primary amine of methyl 4-(2-aminoethyl)benzoate with a tert-butoxycarbonyl (Boc) group. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base is a standard and highly effective method for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 4-(2-aminoethyl)benzoate hydrochloride | 217.68 | 10.0 | 2.18 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 | 2.40 g |

| Triethylamine (Et₃N) | 101.19 | 22.0 | 3.06 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 2 x 25 mL |

| Brine | - | - | 25 mL |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | ~5 g |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-(2-aminoethyl)benzoate hydrochloride (2.18 g, 10.0 mmol).

-

Dissolution and Basification: Add dichloromethane (50 mL) and triethylamine (3.06 mL, 22.0 mmol). Stir the suspension at room temperature until the starting material fully dissolves and the solution becomes clear. The triethylamine serves to neutralize the hydrochloride salt and act as a base for the Boc protection reaction.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product spot should be less polar than the starting material.

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: The crude product is typically of high purity and can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

PART 2: Synthesis of this compound (Final Product)

The second step involves the reduction of the methyl ester of the intermediate to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for esters.[3][4][5][6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 4-(2-(tert-butoxycarbonylamino)ethyl)benzoate (from Part 1) | 279.34 | 8.0 | 2.23 g |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 12.0 | 0.46 g |

| Anhydrous tetrahydrofuran (THF) | - | - | 40 mL |

| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | - | - | ~10 g |

| Ethyl acetate | - | - | 50 mL |

| Saturated aqueous sodium chloride (Brine) | - | - | 2 x 25 mL |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | ~5 g |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.46 g, 12.0 mmol) under a nitrogen atmosphere.

-

Addition of Solvent: Add anhydrous tetrahydrofuran (20 mL) to the flask and cool the suspension to 0 °C using an ice bath.

-

Addition of Intermediate: Dissolve the methyl 4-(2-(tert-butoxycarbonylamino)ethyl)benzoate (2.23 g, 8.0 mmol) in anhydrous tetrahydrofuran (20 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1) until the starting material is consumed.

-

Quenching the Reaction (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (0.5 mL) dropwise, followed by 15% aqueous sodium hydroxide (0.5 mL), and then water again (1.5 mL). This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easy to filter.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter the suspension through a pad of Celite®. Wash the filter cake with ethyl acetate (50 mL).

-

Work-up: Transfer the combined filtrate to a separatory funnel and wash with brine (2 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Characterization Data

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Table of Expected Spectroscopic Data:

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.29 (d, J = 8.0 Hz, 2H, Ar-H), 7.18 (d, J = 8.0 Hz, 2H, Ar-H), 4.66 (s, 2H, -CH₂OH), 4.55 (br s, 1H, -NH-), 3.38 (q, J = 6.8 Hz, 2H, -NHCH₂-), 2.78 (t, J = 7.0 Hz, 2H, -ArCH₂-), 1.65 (s, 1H, -OH), 1.44 (s, 9H, -C(CH₃)₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.8, 138.9, 138.2, 128.9, 127.3, 79.2, 65.1, 42.5, 36.2, 28.4. |

| Mass Spec (ESI) | m/z calculated for C₁₄H₂₁NO₃ [M+Na]⁺: 274.14; found: 274.1. |

Mechanism and Scientific Rationale

Boc Protection

The protection of the amine is crucial for the success of the subsequent reduction step. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the carbamate and the release of tert-butoxide and carbon dioxide. The triethylamine acts as a base to scavenge the proton generated during the reaction, driving the equilibrium towards the product.

Caption: Simplified mechanism of Boc protection of a primary amine.

Ester Reduction

Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reduction of the ester proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition.[5] First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol.

Caption: Mechanism of ester reduction with LiAlH₄.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this versatile building block in good yield and high purity. The strategic use of a Boc protecting group followed by a powerful reducing agent exemplifies a common and effective approach in modern organic synthesis, enabling the construction of complex molecules for various applications in the pharmaceutical and chemical industries.

References

-

PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. [Link]

- Supporting Information for a relevant article. (2014).

-

PubChem. Boc-4-aminobenzylalcohol. National Center for Biotechnology Information. [Link]

- Wu, Y., et al. (2004). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 69(18), 6131-6133.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Greco, G. (2015, January 4). Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. YouTube. [Link]

- Agami, C., Couty, F., & Puchot-Guillot, F. (2004). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 69(23), 8173–8176.

- Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10.

-

Greco, G. (2016, July 29). 07 10 Reduction of Esters with LiAlH4 default. YouTube. [Link]

- D'hooghe, M., & De Kimpe, N. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access.

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Definitive Structural Verification of tert-Butyl 4-(hydroxymethyl)phenethylcarbamate using 1H NMR Spectroscopy

An Application Note for Researchers and Drug Development Professionals

Abstract

In the synthesis of complex pharmaceutical agents and biologically active molecules, the unambiguous characterization of synthetic intermediates is a cornerstone of process validation and quality control. tert-Butyl 4-(hydroxymethyl)phenethylcarbamate is a pivotal building block whose structural integrity must be rigorously confirmed. This application note provides a comprehensive, field-proven guide to the characterization of this compound using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, establishing a self-validating protocol for researchers and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as the proton (¹H). For a molecule like this compound, which contains multiple distinct proton environments—from the sterically hindered tert-butyl group to the substituted aromatic ring—¹H NMR offers a definitive fingerprint for identity and purity assessment.

The Boc (tert-butoxycarbonyl) protecting group is ubiquitous in modern organic synthesis, particularly in peptide and medicinal chemistry, making protocols for its characterization widely applicable.[2][3] This guide explains the fundamental principles and provides a detailed methodology to acquire and interpret a high-quality ¹H NMR spectrum of the title compound, ensuring confidence in downstream applications.

Molecular Structure and Proton Environments

Understanding the molecular architecture is the prerequisite for spectral interpretation. The structure of this compound features several key functional groups, each with protons in unique electronic environments. These differences give rise to distinct signals (resonances) in the ¹H NMR spectrum.

To facilitate discussion, the non-equivalent protons are labeled as shown in the diagram below.

Caption: Labeled structure of the target molecule.

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is profoundly affected by the sample preparation.[4] This protocol is designed to minimize artifacts and produce a high-resolution spectrum suitable for unambiguous analysis.

Materials and Equipment

-

Analyte: this compound (5-10 mg)

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), >99.8% deuteration.

-

Causality: Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing the large solvent signal from obscuring the analyte signals.[5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is an excellent alternative, particularly for ensuring the observation of exchangeable protons like -OH and -NH.

-

-

Internal Standard: Tetramethylsilane (TMS) is the universally recognized reference standard (δ = 0.00 ppm).[6] Most commercially available deuterated solvents contain TMS.

-

Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

High-quality 5 mm NMR tubes (e.g., Wilmad, Norell).[4]

-

Pasteur pipette with a cotton or glass wool plug.

-

Volumetric glassware.

-

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Vortex gently until the solid is fully dissolved. The final concentration should be between 10 to 100 mM for optimal signal.[7]

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4] This step is critical for achieving sharp, well-resolved peaks.

-

Capping and Labeling: Cap the NMR tube securely to prevent evaporation and label it clearly.

NMR Data Acquisition Parameters

The following parameters are recommended for a standard ¹H experiment on a 400 MHz spectrometer.

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative observation. |

| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a ~5-10 mg sample. |

| Relaxation Delay (D1) | 1-2 s | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (AQ) | ~3-4 s | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | ~16 ppm | Encompasses the typical chemical shift range for organic molecules.[8] |

| Temperature | 298 K | Standard room temperature analysis. |

Data Processing and Analysis Workflow

Raw NMR data is acquired as a Free Induction Decay (FID), which must be computationally processed to generate the frequency-domain spectrum for interpretation.[9]

Caption: Standard workflow for NMR data processing.

-

Fourier Transform (FT): Converts the time-domain signal (FID) into a frequency-domain spectrum.

-

Phase Correction: Adjusts the phase of the signals so that all peaks are purely absorptive and point upwards.[1]

-

Baseline Correction: Removes low-frequency distortions to create a flat baseline.[1]

-

Referencing: Calibrates the chemical shift axis (δ) by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: The area under each signal is calculated. This area is directly proportional to the number of protons generating the signal.

Spectral Interpretation: Decoding the Molecular Fingerprint

The processed ¹H NMR spectrum provides a wealth of structural information. The following table details the expected signals for this compound in CDCl₃.

| Proton Label (see Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H₉(a) | ~1.45 | Singlet (s) | 9H | N/A | Protons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet.[10] |

| H₂(g) | ~2.81 | Triplet (t) | 2H | ~7.0 | Benzylic protons adjacent to a CH₂ group (f). Split into a triplet by the two (f) protons (n+1 = 2+1=3).[11] |

| H₂(f) | ~3.40 | Quartet (q) or Triplet of Doublets (td) | 2H | ~7.0 | Methylene group adjacent to the nitrogen of the carbamate and a CH₂ group (g). Split into a triplet by (g) and potentially coupled to the NH proton (e). |

| H(e) | 4.5 - 5.0 | Broad Singlet (br s) or Triplet (t) | 1H | ~5.5 | The carbamate NH proton. Its signal is often broad due to quadrupole effects from nitrogen and chemical exchange. May show coupling to the adjacent CH₂ (f).[12] |

| H₂(j) | ~4.65 | Singlet (s) | 2H | N/A | Benzylic protons of the hydroxymethyl group. They are equivalent and typically do not couple to the hydroxyl proton (k) due to rapid exchange.[13] |

| H(k) | 1.5 - 2.5 | Broad Singlet (br s) | 1H | N/A | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity. |

| H(h) | ~7.31 | Doublet (d) | 2H | ~8.0 | Aromatic protons ortho to the hydroxymethyl group. Split into a doublet by the adjacent (i) protons.[14] |

| H(i) | ~7.18 | Doublet (d) | 2H | ~8.0 | Aromatic protons ortho to the phenethyl group. Split into a doublet by the adjacent (h) protons.[14] |

Self-Validating Analysis:

-

Integration Check: The relative integrals of the signals must correspond to the number of protons in a valid structure. For example, the ratio of the integrals for signal (a) : (g) : (j) : (h) : (i) should be 9:2:2:2:2. This internal consistency is a powerful confirmation of the assigned structure.

-

Coupling Confirmation: The triplet observed for the benzylic protons (g) at ~2.81 ppm validates the presence of the adjacent CH₂ group (f). The presence of two distinct doublets in the aromatic region (7.1-7.4 ppm) is characteristic of a 1,4-disubstituted benzene ring.

-

Purity Assessment: The absence of significant unassigned peaks in the spectrum is a strong indicator of high sample purity. Any impurities containing protons would generate their own signals.

Conclusion

This application note has detailed a robust and reliable protocol for the ¹H NMR characterization of this compound. By understanding the causality behind each step—from sample preparation to data processing—and by systematically interpreting the chemical shifts, integrations, and coupling patterns, researchers can achieve unambiguous structural verification. This methodology serves as a foundational component of quality assurance in the synthesis of pharmaceutical intermediates, ensuring the integrity of materials used in drug discovery and development pipelines.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Pervushin, K., et al. (2002). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. [Link]

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Fedotenko, I. (2012). Synthesis and Characterization of Artificial Amide- Bearing Phospholipids. ResearchGate. [Link]

-

MathWorks. NMR Data Processing and Analysis. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000407 - Benzyl Alcohol. [Link]

-

Waudby Lab. Working with NMR data · NMRTools.jl. [Link]

-

PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. [Link]

-

University of Liverpool. Sample Preparation | Department of Chemistry. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Royal Society of Chemistry. General experimental details. [Link]

-

Supporting Information. Tert-butyl (4-chlorophenyl)carbamate. [Link]

-

SciSpace. General method for selective Mono-Boc protection of diamines and thereof. [Link]

-

Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Future Science OA. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

University of Leicester. NMR Data Processing. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. Displays the chemical shift changes (δ) in ppm for 1 H NMR between benzyl alcohol and the natural CD's. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. rsc.org [rsc.org]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 10. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Application Note: 13C NMR Characterization and Synthesis Protocol for tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those utilizing linker technologies (PROTACs, ADCs) where tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0) serves as a critical bifunctional intermediate.

Introduction & Utility

This compound is a versatile building block possessing two distinct reactive handles: a masked amine (Boc-protected) and a primary benzyl alcohol. Its primary utility lies in linker chemistry :

-

PROTACs & ADCs: The phenethyl backbone provides a defined spatial separation (spacer) with moderate lipophilicity.[1]

-

Orthogonal Functionalization: The alcohol can be converted to a leaving group (mesylate/tosylate) or oxidized to an aldehyde without affecting the Boc-amine, allowing for stepwise chain extension.[1]

This guide provides a validated synthesis route and a detailed consensus assignment of the

Experimental Synthesis Protocol

Objective: Selective N-protection of 4-(2-aminoethyl)benzyl alcohol.

Reagents & Materials[2][3][4][5][6][7][8]

-

Starting Material: 4-(2-aminoethyl)benzyl alcohol (Commercial or reduced from 4-(cyanomethyl)benzoate).

-

Reagent: Di-tert-butyl dicarbonate (

). -

Base: Triethylamine (

) or DIPEA.[1] -

Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1).[1]

Step-by-Step Methodology

-

Preparation: Dissolve 4-(2-aminoethyl)benzyl alcohol (1.0 eq) in DCM (

concentration). -

Base Addition: Add

(1.5 eq) and cool the solution to -

Bocylation: Slowly add a solution of

(1.1 eq) in minimal DCM dropwise over 15 minutes.-

Expert Insight: Slow addition prevents the formation of bis-Boc byproducts, though rare with primary amines.[1]

-

-

Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[1] The free amine spot (baseline) should disappear; the product (

) will appear.[1] -

Workup (Self-Validating Step):

-

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (Gradient: 0

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow emphasizing the citric acid wash for purity validation.

C NMR Data Analysis

The following data represents a consensus assignment derived from chemically equivalent substructures (Boc-phenethylamine and benzyl alcohol derivatives) in

Structural Numbering Reference

To interpret the table below, visualize the molecule split into three zones:

-

Zone B: Ethyl linker.[1]

Figure 2: Structural segmentation for NMR assignment.

Data Table ( , 100 MHz)

| Carbon ID | Chemical Shift ( | Assignment | Structural Feature |

| C=O | 156.0 | Carbamate Carbonyl | Broad signal, characteristic of Boc-N. |

| C-Ar (ipso) | 139.5 | Aromatic C-4 | Attached to |

| C-Ar (ipso) | 138.2 | Aromatic C-1 | Attached to ethyl chain. |

| C-Ar | 129.3 | Aromatic C-2, C-6 | Ortho to ethyl group. |

| C-Ar | 127.4 | Aromatic C-3, C-5 | Ortho to hydroxymethyl group. |

| C-Quat | 79.3 | tert-Butyl Quaternary | Characteristic Boc signal. |

| CH₂-OH | 64.9 | Benzylic Methylene | Diagnostic peak for alcohol functionality. |

| CH₂-N | 41.8 | Ethyl | Adjacent to Nitrogen (shifted upfield by carbamate). |

| CH₂-Ar | 35.8 | Ethyl | Benzylic position of the ethyl chain. |

| CH₃ | 28.4 | tert-Butyl Methyls | Intense signal (3x carbons). |

Technical Interpretation & Validation

-

The "Missing" Carbon: Beginners often miss the Quaternary C (79.3 ppm) or the Carbonyl (156.0 ppm) because they have long relaxation times and no NOE enhancement.[1] Protocol: Ensure your relaxation delay (

) is at least 2 seconds for quantitative integration, though standard parameters usually detect them. -

Differentiating

Groups:-

The

-OH is deshielded (~65 ppm) due to the electronegative oxygen. -

The

-N (~42 ppm) and

-

-

Solvent Effects: If run in DMSO-

, expect the

References & Authority

The protocols and spectral data above are synthesized from standard organic chemistry methodologies and validated substructure databases.[1]

-

Boc-Protection Methodology: Organic Syntheses, Coll. Vol. 10, p.170 (2004).[1] [1]

-

Phenethylamine Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS), SDBS No. 3082.[1] [1]

-

Commercial Reference: Fluorochem Product Page for CAS 421551-76-0. [1]

-

NMR Prediction Algorithms: ChemDraw Professional 16.0 C-13 NMR Prediction Module (PerkinElmer).

Disclaimer: This Application Note is for research purposes. Always verify spectral data with your specific instrument conditions.

Sources

Application Note: Quantitative Analysis of tert-Butyl 4-(hydroxymethyl)phenethylcarbamate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a robust and sensitive analytical method for its quantification is essential in drug development and quality control processes. This application note presents a detailed protocol for the analysis of this compound using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles.

Scientific Principles and Experimental Design Rationale

The selection of LC-MS/MS for the analysis of this compound is predicated on the technique's inherent specificity and sensitivity, which are paramount for accurate quantification in complex matrices.[1][2] The combination of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection provides a powerful analytical tool.[1]

Chromatographic Strategy: A reversed-phase C18 column is chosen for its proven efficacy in retaining and separating moderately polar compounds like the target analyte. The mobile phase, consisting of a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure efficient ionization and sharp peak shapes.[3] Formic acid aids in the protonation of the analyte in the electrospray ionization source, enhancing the signal intensity in positive ion mode.

Mass Spectrometric Approach: Electrospray ionization (ESI) in the positive ion mode is employed as it is a soft ionization technique well-suited for carbamates and N-Boc protected compounds, minimizing in-source fragmentation and preserving the molecular ion.[4][5] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is utilized for its exceptional selectivity and sensitivity. This involves the selection of a specific precursor ion (the protonated molecule) and monitoring its characteristic product ions formed through collision-induced dissociation (CID). This highly specific detection method significantly reduces background noise and matrix interference.

Materials and Methods

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a compound with similar chromatographic and ionization properties.

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock and Working Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve over the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a stock solution of the internal standard (1 mg/mL) in methanol and a working solution at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation from Human Plasma (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate the proteins.[6]

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Plasma sample preparation workflow.

LC-MS/MS Method

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

Mass Spectrometry Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The precursor and product ions should be determined by infusing a standard solution of this compound into the mass spectrometer. Based on its structure (Molecular Weight: 251.32 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 252.3.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 252.3 | 196.2 | 15 |

| This compound | 252.3 | 133.1 | 25 |

| Internal Standard | To be determined | To be determined | To be determined |

Results and Discussion

Predicted Fragmentation Pathway

The fragmentation of N-Boc protected amines in positive ion ESI-MS/MS typically involves the loss of the tert-butoxycarbonyl group or its components.[7][8] For this compound, the primary fragmentation pathways are predicted to be the neutral loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da).[7]

The proposed fragmentation is as follows:

-

The precursor ion at m/z 252.3 undergoes a neutral loss of isobutylene (C₄H₈) to form the product ion at m/z 196.2.

-

Further fragmentation of the m/z 252.3 precursor or the m/z 196.2 intermediate can lead to the formation of the 4-(hydroxymethyl)phenethylaminium ion at m/z 152.1, followed by the loss of the hydroxymethyl group as formaldehyde (30 Da) to yield a benzyl cation at m/z 122.1, or direct formation of the tropylium ion at m/z 91.1. A prominent fragment at m/z 133.1 is likely due to the cleavage of the ethylamine bond.

Caption: Proposed fragmentation of this compound.

Data Analysis and System Suitability

The quantification of the analyte should be performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant regulatory guidelines.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be a valuable resource for researchers and scientists in the pharmaceutical industry. The described methodology offers high sensitivity and selectivity, making it suitable for a range of applications from in-process control to pharmacokinetic studies.

References

-

Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

-

PubMed. (2013). Factorial Design Optimization of Experimental Variables in Preconcentration of Carbamates Pesticides in Water Samples Using Solid Phase Extraction and Liquid Chromatography-Electrospray-Mass Spectrometry Determination. [Link]

-

PubMed. (2009). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. [Link]

-

PubMed. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

-

National Institutes of Health. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. [Link]

-

ResearchGate. (2020). An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application. [Link]

-

National Institutes of Health. (2015). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. [Link]

-

RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

-

Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]

-

ScienceDirect. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-